

Application Notes and Protocols: PQR620 in Combination with Venetoclax

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Compound of Interest

Compound Name: PQR620

Cat. No.: B1574294

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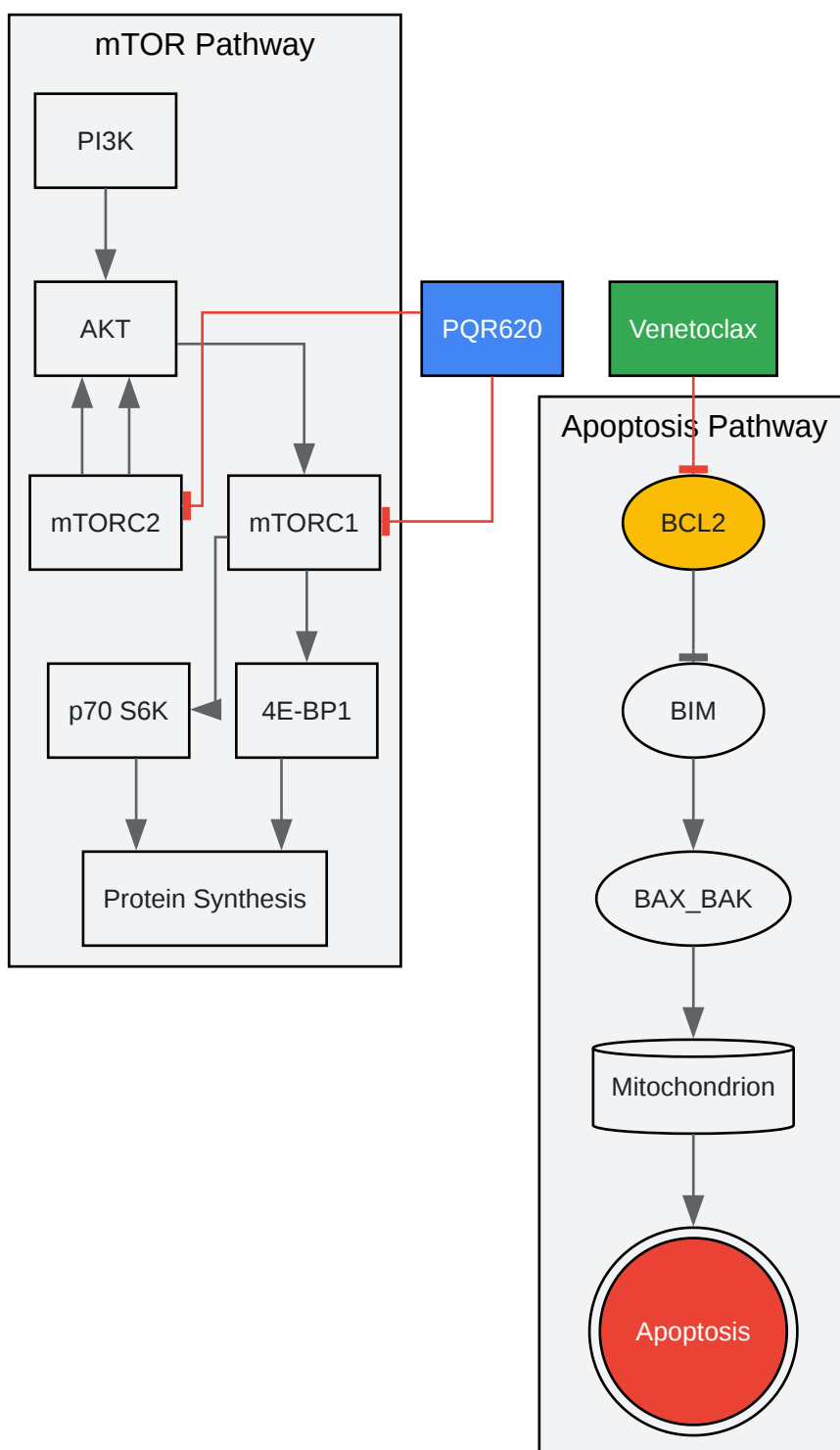
These application notes provide a comprehensive overview and detailed protocols for the combined use of **PQR620**, a dual mTORC1/2 inhibitor, and venetoclax, a BCL-2 inhibitor, in lymphoma models. The combination has demonstrated synergistic anti-tumor activity, transforming a primarily cytostatic effect of **PQR620** into a cytotoxic response.

Mechanism of Action

The synergistic cytotoxicity of the **PQR620** and venetoclax combination stems from the dual targeting of two critical cancer cell survival pathways: the PI3K/AKT/mTOR signaling cascade and the BCL-2-mediated apoptosis regulation.

- **PQR620:** This compound is a potent and selective inhibitor of both mTORC1 and mTORC2 complexes. Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle arrest. The concurrent inhibition of mTORC2 blocks the phosphorylation and activation of AKT at serine 473, further disrupting pro-survival signaling.^[1]
- **Venetoclax:** As a selective BCL-2 inhibitor, venetoclax binds to the BH3 domain of the anti-apoptotic protein BCL-2. This action displaces pro-apoptotic proteins, such as BIM, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and the initiation of apoptosis.

The combination of **PQR620** and venetoclax creates a powerful anti-cancer strategy. **PQR620**'s inhibition of the mTOR pathway can lead to a decrease in the expression of anti-apoptotic proteins like MCL-1, which is a known resistance mechanism to venetoclax. By simultaneously blocking the PI3K/AKT/mTOR pathway and directly inhibiting BCL-2, the combination effectively lowers the threshold for apoptosis induction in cancer cells.



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Figure 1: PQR620 and Venetoclax Signaling Pathways.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of **PQR620** and venetoclax, both as single agents and in combination.

Table 1: In Vitro Anti-proliferative Activity of PQR620 and Venetoclax in Lymphoma Cell Lines

Cell Line	Histological Subtype	PQR620 IC50 (nM) (72h)	Venetoclax IC50 (nM) (72h)
SU-DHL-6	GCB-DLBCL	~250	~1500
DOHH2	GCB-DLBCL	~250	Not available
TMD8	ABC-DLBCL	~250	Not available
RI-1	ABC-DLBCL	~250	~50

Note: The IC50 for **PQR620** is the median value reported across a large panel of lymphoma cell lines.^[1] IC50 values for venetoclax can vary between studies and experimental conditions.

Table 2: Synergistic Anti-proliferative Effect of PQR620 and Venetoclax in DLBCL Cell Lines

Cell Line	Combination Effect (Combination Index, C.I.)
SU-DHL-6	Synergistic (C.I. < 0.9)
DOHH2	Synergistic (C.I. < 0.9)
TMD8	Additive/Synergistic (C.I. < 1.1)
RI-1	Synergistic (C.I. < 0.9)

Data derived from the supplementary materials of Tarantelli et al., Cancers 2019.

Table 3: In Vivo Anti-tumor Activity of PQR620 and Venetoclax in a SU-DHL-6 Xenograft Model

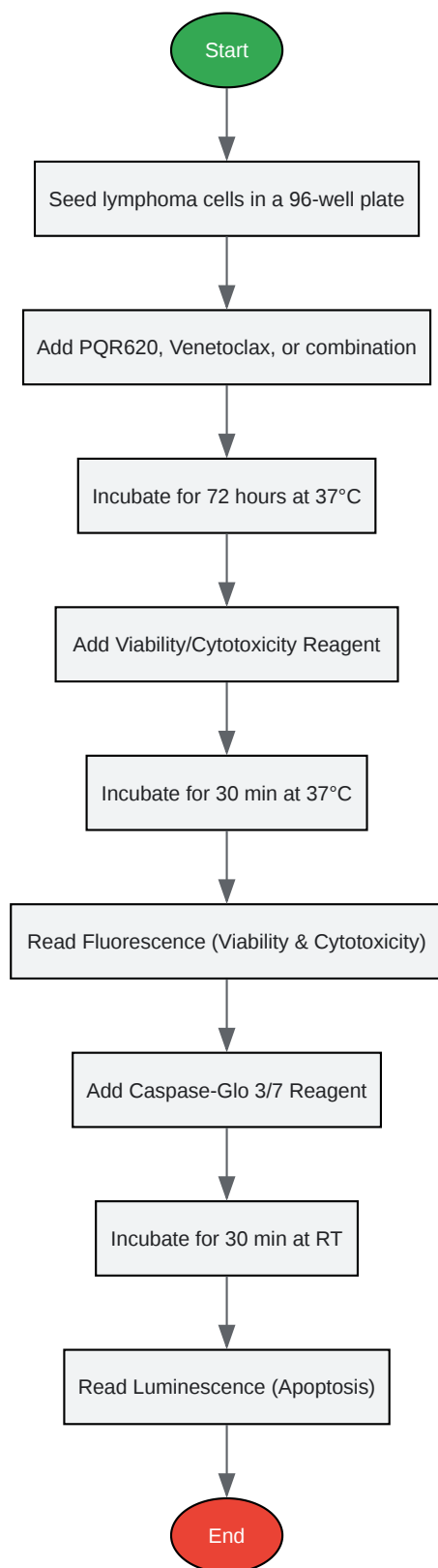
Treatment Group	Dose and Schedule	Tumor Growth Inhibition
Vehicle Control	-	-
PQR620	100 mg/kg, p.o., qd	Significant
Venetoclax	100 mg/kg, p.o., qd	Moderate
PQR620 + Venetoclax	100 mg/kg each, p.o., qd	Stronger than single agents

Data from Tarantelli et al., Cancers 2019.[1][2]

Experimental Protocols

Cell Viability and Apoptosis Assay (ApoTox-Glo™ Triplex Assay)

This protocol is adapted for a 96-well plate format to assess viability, cytotoxicity, and caspase-3/7 activation sequentially in the same sample well.



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Figure 2: ApoTox-Glo™ Triplex Assay Workflow.

Materials:

- Lymphoma cell lines (e.g., SU-DHL-6, DOHH2, TMD8, RI-1)
- Complete cell culture medium
- 96-well white, clear-bottom assay plates
- **PQR620** and Venetoclax
- ApoTox-Glo™ Triplex Assay kit (Promega)
- Multimode plate reader capable of fluorescence and luminescence detection

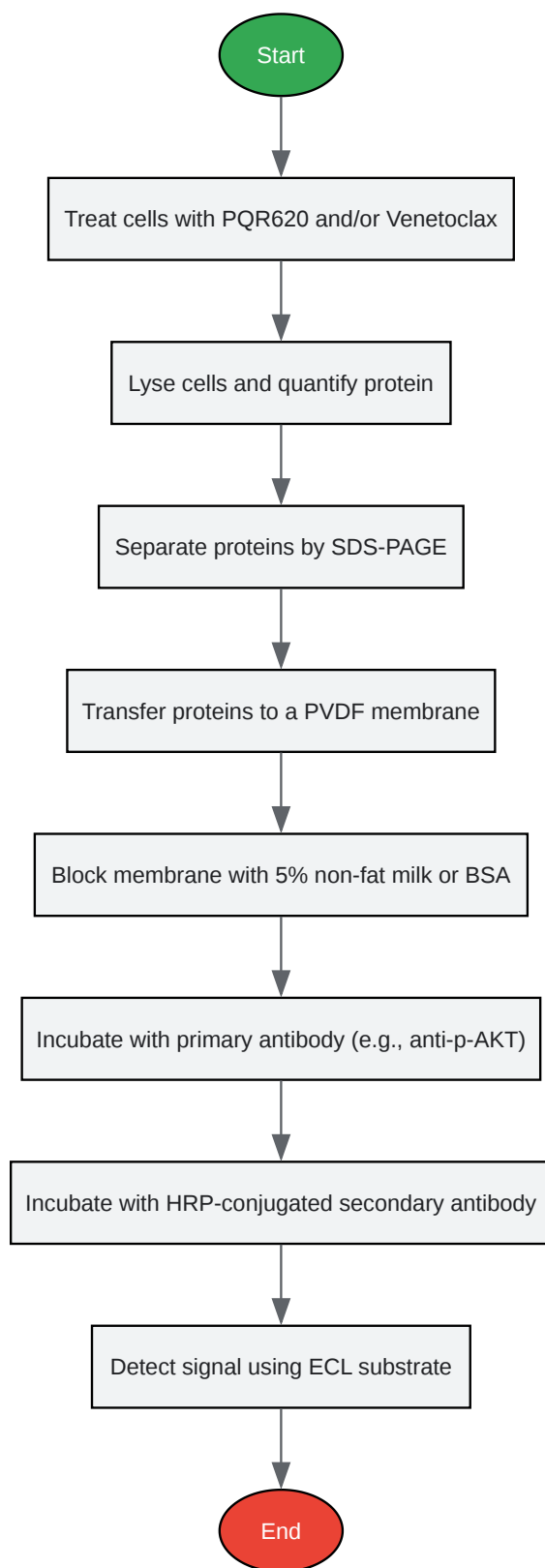
Procedure:

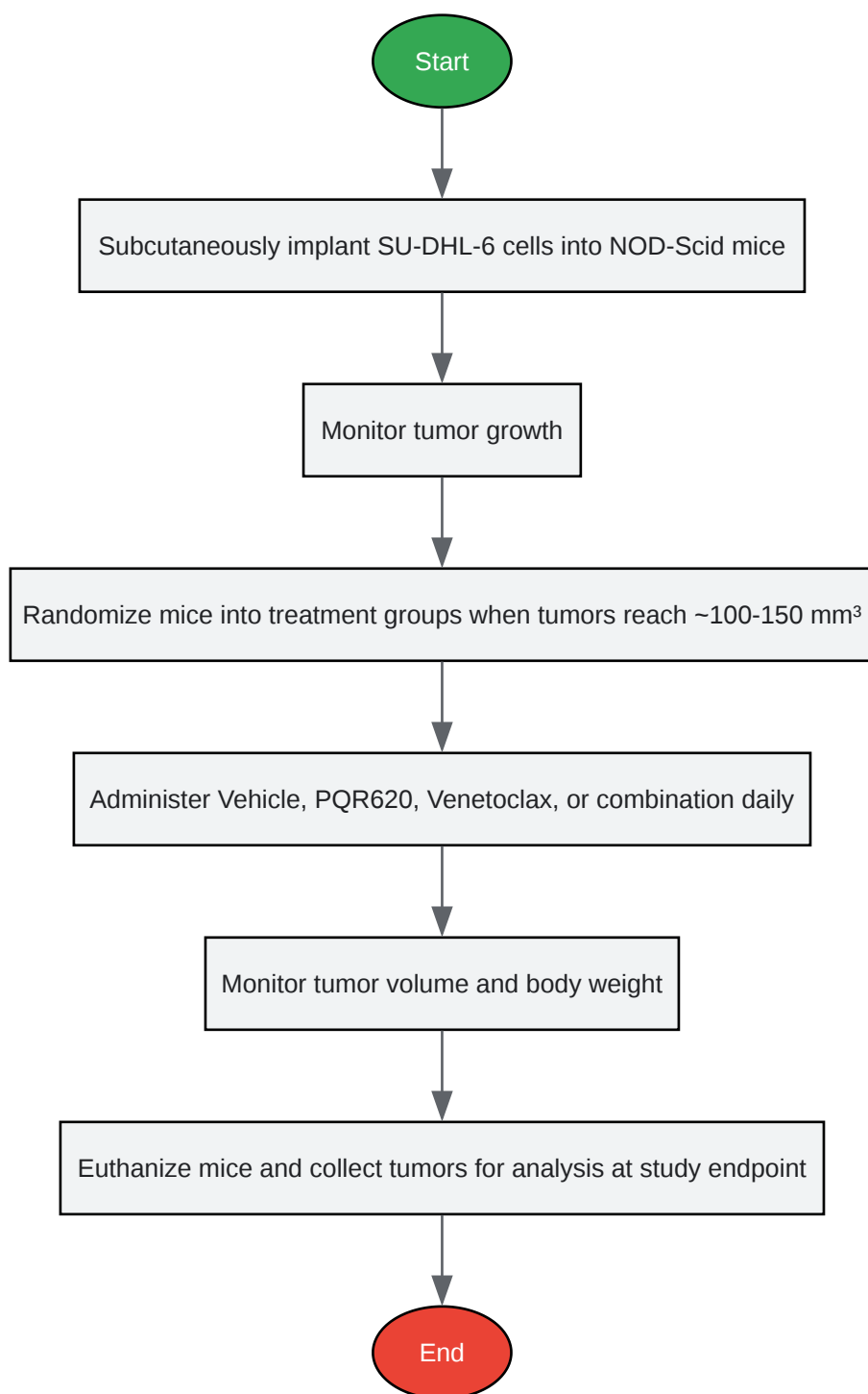
- Cell Seeding: Seed lymphoma cells at a density of 1×10^4 cells/well in 80 μ L of complete culture medium in a 96-well plate.
- Compound Addition: Prepare serial dilutions of **PQR620** and venetoclax in complete culture medium. Add 20 μ L of the compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Viability/Cytotoxicity Measurement:
 - Equilibrate the plate and reagents to room temperature.
 - Add 20 μ L of the Viability/Cytotoxicity Reagent to each well.
 - Mix briefly on an orbital shaker.
 - Incubate for 30 minutes at 37°C.
 - Measure fluorescence:
 - Viability (live cells): 400 nm excitation / 505 nm emission.

- Cytotoxicity (dead cells): 485 nm excitation / 520 nm emission.
- Apoptosis Measurement:
 - Add 100 μ L of Caspase-Glo® 3/7 Reagent to each well.
 - Mix briefly on an orbital shaker.
 - Incubate for 30 minutes at room temperature, protected from light.
 - Measure luminescence.

Western Blot Analysis

This protocol describes the detection of key proteins in the mTOR signaling pathway.





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References

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